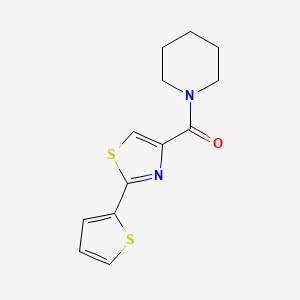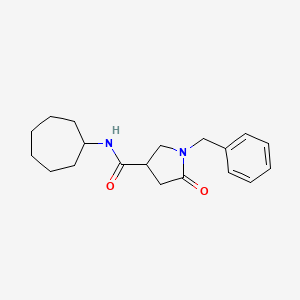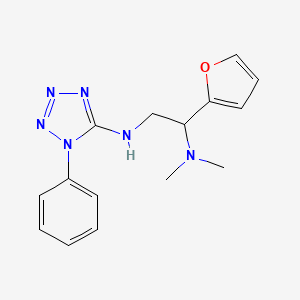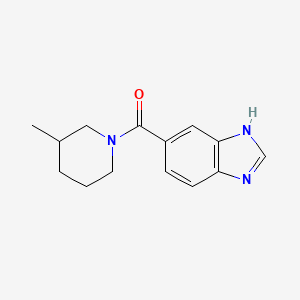![molecular formula C12H13FN2 B7536696 1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
1-[2-(4-Fluorophenyl)propyl]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Fluorophenyl)propyl]imidazole, also known as FPI, is a chemical compound that has gained significant attention in the field of scientific research. FPI belongs to the class of imidazole-based compounds and is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
1-[2-(4-Fluorophenyl)propyl]imidazole has shown promising applications in various fields of scientific research. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
In neuroscience, this compound has been used as a tool to study the role of imidazole-based compounds in the central nervous system. This compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to have anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
作用機序
The mechanism of action of 1-[2-(4-Fluorophenyl)propyl]imidazole is not fully understood. However, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. This compound has also been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
実験室実験の利点と制限
One of the main advantages of using 1-[2-(4-Fluorophenyl)propyl]imidazole in lab experiments is its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-[2-(4-Fluorophenyl)propyl]imidazole. One direction is to further investigate the mechanism of action of this compound, particularly its effects on GABA receptors. Another direction is to explore the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water to facilitate its administration in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound modulates the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in anxiety and seizures. While this compound has several advantages for lab experiments, such as its potential therapeutic applications, it also has limitations, such as its low solubility in water. There are several future directions for the research on this compound, including further investigation of its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1-[2-(4-Fluorophenyl)propyl]imidazole can be achieved through a multi-step process. The first step involves the synthesis of 4-fluorophenylpropanol, which is then converted to 4-fluorophenylpropyl bromide. The bromide is then reacted with imidazole to yield this compound. The overall yield of this synthesis method is approximately 50%.
特性
IUPAC Name |
1-[2-(4-fluorophenyl)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-10(8-15-7-6-14-9-15)11-2-4-12(13)5-3-11/h2-7,9-10H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPGQKPLQFOSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetate](/img/structure/B7536620.png)

![4-Cyclohexyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazine-2,3-dione](/img/structure/B7536636.png)
![[1-(2-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536639.png)
![4-[4-(3-Piperidin-1-ylpropoxy)phenyl]butan-2-one](/img/structure/B7536647.png)
![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)
![(2S)-2-[(2-methylfuran-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B7536653.png)
![1-[3-Oxo-3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]quinazoline-2,4-dione](/img/structure/B7536659.png)
![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![2-[[1-(4-Chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B7536662.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7536664.png)


